1-methyl-4-(4-phenoxybutanoyl)piperazine
Description
1-Methyl-4-(4-phenoxybutanoyl)piperazine is a piperazine derivative characterized by a methyl group at the N1 position and a 4-phenoxybutanoyl substituent at the N4 position. Piperazine-based compounds are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and CNS-modulating activities .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-11-17(12-10-16)15(18)8-5-13-19-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYLFWRADRVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Diversity and Pharmacological Implications
Piperazine derivatives exhibit varied biological activities depending on their substituents. Below is a comparison of key analogues:
Key Observations:
- Aromatic Substitutions: Pyridinyl () and phenoxybutanoyl groups introduce π-π stacking capabilities, crucial for interactions with hydrophobic enzyme pockets.
- Biological Specificity: The phenoxybutanoyl group’s extended chain may improve solubility compared to bulkier substituents like benzhydryl () or dichlorobenzyl ().
Pharmacological Activity Profiles
Anticancer Activity
- 1-Methyl-4-(pyridin-4-yl)piperazine: Demonstrated potent cytotoxicity in purine-based SMO receptor antagonists, suppressing melanoma growth in vitro and in vivo .
- 1-(4-Chlorobenzhydryl)-4-benzoyl-piperazine : Exhibited IC50 values <10 μM against liver, breast, and colon cancer cell lines .
- Piperazine-Chalcone Hybrids : Piperazine-linked chalcones showed anti-inflammatory and antitumor activities, highlighting the scaffold’s adaptability .
Metabolic and Oxidative Stability
- The piperazine ring is prone to oxidative degradation, particularly at the N1 position. For example, fluoroquinolones with piperazine moieties undergo MnO2-mediated dealkylation and hydroxylation . The phenoxybutanoyl group’s stability under oxidative conditions remains unstudied but may offer advantages over shorter-chain substituents.
Physicochemical Properties
- Solubility: Ethylene or methylene spacers between piperazine and aromatic groups (e.g., in quinolone derivatives) enhance aqueous solubility (80+ μM) compared to direct N-phenyl attachments (<20 μM) . The phenoxybutanoyl group’s butanoyl chain may similarly improve solubility.
- pKa Modulation : Piperazine nitrogens with pKa values ~6–7 (e.g., ethylene-spaced derivatives) favor ionization at physiological pH, enhancing bioavailability .
Analytical Detection
For example, designer piperazines like BZP and TFMPP are identified using these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
